
9-(2-Fluoroethyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Fluoroethyl)anthracene is an organic compound with the molecular formula C16H13F. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a fluoroethyl group at the 9th position of the anthracene structure imparts unique chemical and physical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Fluoroethyl)anthracene typically involves the introduction of a fluoroethyl group to the anthracene core. One common method is the Friedel-Crafts alkylation reaction, where anthracene reacts with 2-fluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 9-(2-Fluoroethyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to simpler anthracene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluoroethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using appropriate alkyl or acyl halides in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various substituted anthracenes, anthraquinones, and reduced anthracene derivatives .
Scientific Research Applications
9-(2-Fluoroethyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent marker.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials
Mechanism of Action
The mechanism of action of 9-(2-Fluoroethyl)anthracene involves its interaction with various molecular targets. In biological systems, its fluorescence properties allow it to bind to specific biomolecules, enabling imaging and tracking. The compound’s ability to undergo electrophilic aromatic substitution reactions also makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Anthracene: The parent compound, lacking the fluoroethyl group.
9,10-Diphenylanthracene: A derivative with phenyl groups at the 9th and 10th positions.
9-Methylanthracene: A derivative with a methyl group at the 9th position.
Uniqueness: 9-(2-Fluoroethyl)anthracene is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its fluorescence properties compared to its non-fluorinated counterparts .
Properties
CAS No. |
89889-41-8 |
|---|---|
Molecular Formula |
C16H13F |
Molecular Weight |
224.27 g/mol |
IUPAC Name |
9-(2-fluoroethyl)anthracene |
InChI |
InChI=1S/C16H13F/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2 |
InChI Key |
SRSJRDBBTMWJBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)
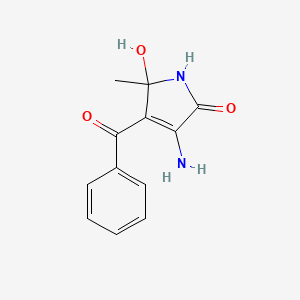
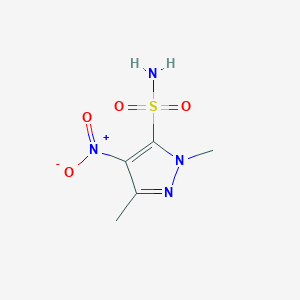
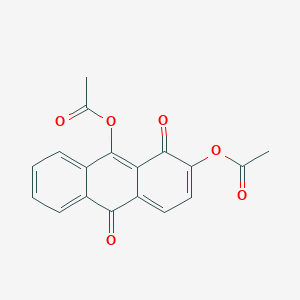
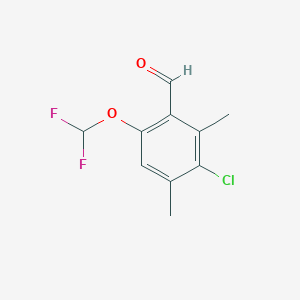

![3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol](/img/structure/B14378394.png)
![4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14378395.png)
![2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene](/img/structure/B14378397.png)
![1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14378398.png)
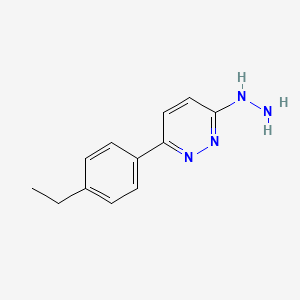
![tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane](/img/structure/B14378408.png)

